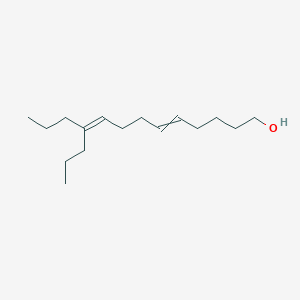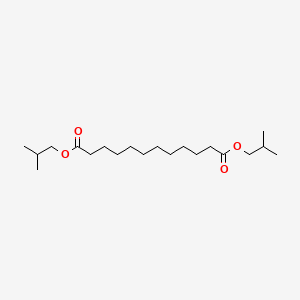
Bis(2-methylpropyl) dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) dodecanedioate: is an organic compound with the molecular formula C20H38O4. It is an ester derived from dodecanedioic acid and 2-methylpropanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylpropyl) dodecanedioate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-methylpropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Oxidation: The ester can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Major Products Formed:
Hydrolysis: Dodecanedioic acid and 2-methylpropanol.
Transesterification: A new ester and an alcohol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) dodecanedioate has several applications in scientific research:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) dodecanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with lipid bilayers and membrane proteins .
Comparación Con Compuestos Similares
Diisobutyl phthalate: Another ester used as a plasticizer with similar applications in the polymer industry.
Bis(2-ethylhexyl) adipate: Used as a plasticizer and has similar chemical properties.
Bis(2-ethylhexyl) sebacate: Known for its use in lubricants and plasticizers.
Uniqueness: Bis(2-methylpropyl) dodecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its lower volatility and higher chemical stability make it particularly suitable for applications requiring long-lasting performance and resistance to degradation .
Propiedades
Número CAS |
40775-22-2 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-17(2)15-23-19(21)13-11-9-7-5-6-8-10-12-14-20(22)24-16-18(3)4/h17-18H,5-16H2,1-4H3 |
Clave InChI |
INRVIBVQHISOLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CCCCCCCCCCC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
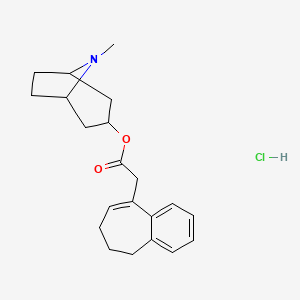
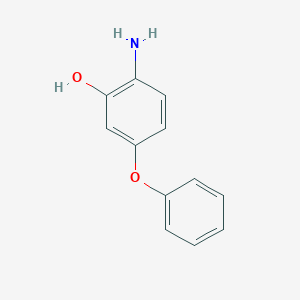
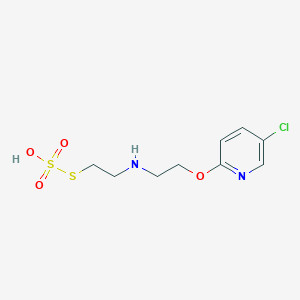
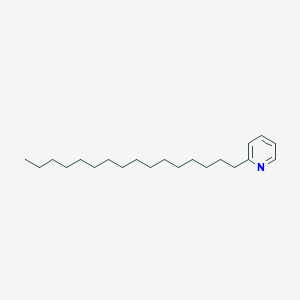
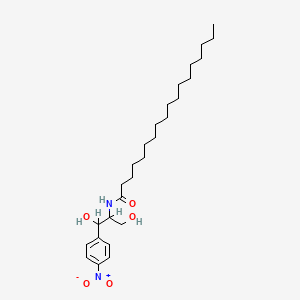
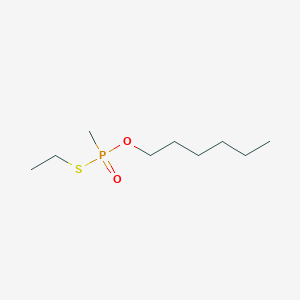
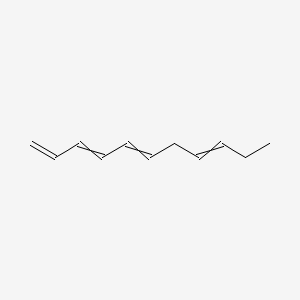
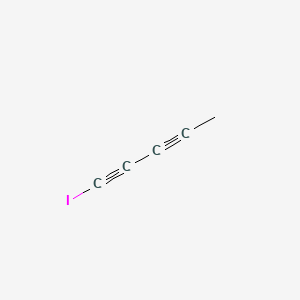
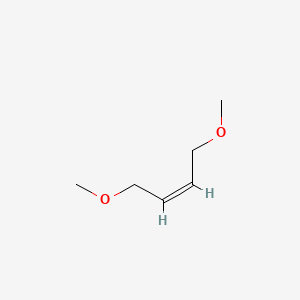

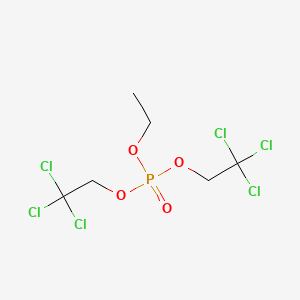
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
